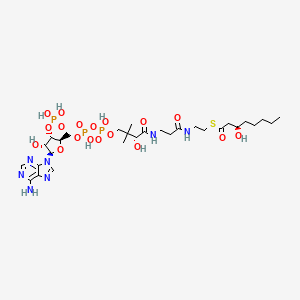
(R)-3-hydroxyoctanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-hydroxyoctanoyl-CoA is an (R)-3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxyoctanoic acid. It is a hydroxy fatty acyl-CoA and a (R)-3-hydroxyacyl-CoA. It derives from an octanoyl-CoA and a (R)-3-hydroxyoctanoic acid. It is a conjugate acid of a (R)-3-hydroxyoctanoyl-CoA(4-).
Scientific Research Applications
Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs)
- PHA Production in E. coli : Expression of the fabG gene from Pseudomonas aeruginosa in Escherichia coli hosts enabled the reduction of mcl-3-ketoacyl-CoAs generated by β-oxidation to 3-hydroxyacyl-CoAs, which are precursors for PHA polymerase. This process contributed to the synthesis of medium-chain-length PHAs (mcl-PHAs) in E. coli (Ren et al., 2000).
Characterization of Enoyl-CoA Hydratases
- (R)-Specific Enoyl-CoA Hydratases in Pseudomonas aeruginosa : These hydratases are key in synthesizing polyhydroxyalkanoates (PHAs) from fatty acids or plant oils in recombinant bacteria. They supply monomer units for PHA synthesis from the fatty acid β-oxidation cycle, making them valuable in metabolic engineering for designed PHA production (Tsuge et al., 2003).
Metabolic Engineering for Polyhydroxyalkanoates Synthesis
- Synthesis of Poly[(R)-3-hydroxybutyrate] in E. coli : A metabolic pathway was constructed in recombinant E. coli, using enoyl-CoA hydratases to convert (S)-3HB-CoA to (R)-3HB-CoA, leading to the synthesis of poly[(R)-3-hydroxybutyrate] [P(3HB)] from glucose (Sato et al., 2007).
Enzymatic Activities and Characterization
- Characterization of Enoyl-CoA Hydratase : Research on enoyl-CoA hydratase has provided insights into its role in fatty acid degradation, specifically the hydration of trans-2-enoyl-CoA to yield 3-hydroxyacyl-CoA. A method using high-performance liquid chromatography (HPLC) equipped with a chiral separation column was developed to quantify the production of 3(R)- and 3(S)-hydroxyacyl-CoA, enhancing our understanding of the enzyme's stereospecificity (Tsuchida et al., 2011).
Applications in Biorenewable Technology
- Production of 3-Hydroxypropionate from Biomass : The development of biorenewable technology, including the production of 3-hydroxypropionate (3HP) from biomass, highlights the potential application of (R)-3-hydroxyoctanoyl-CoA in alternative sources for petroleum products. This research involves the conversion of malonyl-CoA to 3-HP, a top-12 chemical for replacing petroleum products (Agarkar, 2007).
properties
Product Name |
(R)-3-hydroxyoctanoyl-CoA |
|---|---|
Molecular Formula |
C29H50N7O18P3S |
Molecular Weight |
909.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyoctanethioate |
InChI |
InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18-,22-,23-,24+,28-/m1/s1 |
InChI Key |
ATVGTMKWKDUCMS-JWBYWSJJSA-N |
Isomeric SMILES |
CCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



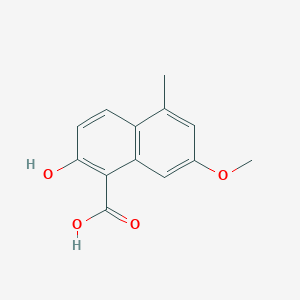
![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)
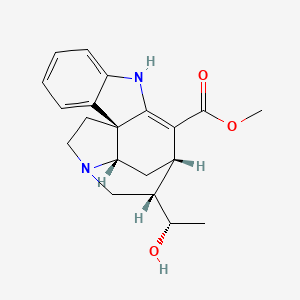
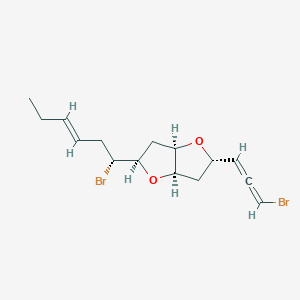
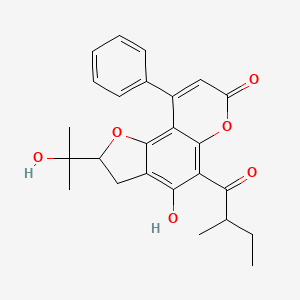
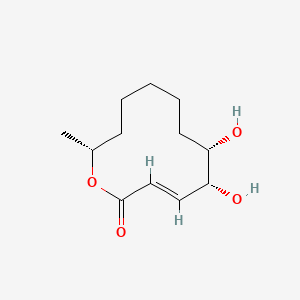

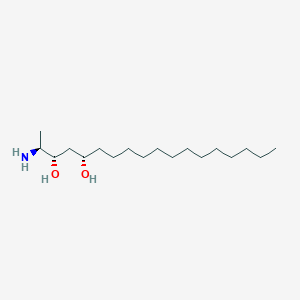
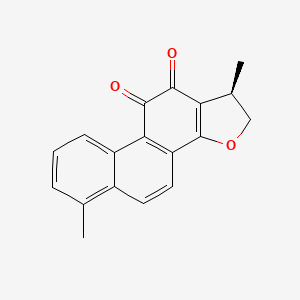

![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)


